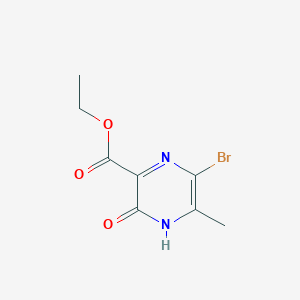
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate” is a chemical compound with the CAS Number: 1269026-22-3. It has a molecular weight of 261.08 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate is reacted with NBS in N,N-dimethyl-formamide at 0 - 20℃ for 1 hour under an inert atmosphere . Another method involves the reaction of 2,3-dichlorophenylboronic acid, Pd (dppf)Cl2, and potassium carbonate in anhydrous dioxane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O3/c1-3-14-8(13)5-7(12)10-4(2)6(9)11-5/h3H2,1-2H3,(H,10,12). This indicates that the compound contains a pyrazine ring with bromo, hydroxy, and methyl substituents, as well as an ethyl carboxylate group .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C . The compound has a density of 1.69±0.1 g/cm3 .
Scientific Research Applications
Synthesis and Antiviral Activities
A significant application of Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate derivatives is in the synthesis and evaluation of antiviral activities. Studies have shown that these compounds exhibit antiviral activities, particularly against influenza A3 virus and respiratory syncytial virus in cell culture experiments. For example, Gong Ping (2006) synthesized a series of new ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives and evaluated their antiviral activities in vitro, finding that some compounds exhibited antiviral activity comparable to existing drugs like ribavirin and arbidol (Gong Ping, 2006).
Bromination and Derivatives Synthesis
The compound has been used in the synthesis of various derivatives through bromination processes. For instance, the treatment of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with bromine in aqueous acetic acid solution produced not only the expected ethyl 2-bromo-1,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate but also an admixture of its 9-bromo-substituted isomer (I. V. Ukrainets et al., 2013).
Application in Ligand Synthesis
This compound derivatives have been used in the synthesis of ligands. For instance, the synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid starting from 5′-methyl-6-bromo-2,2′-bipyridine demonstrates the versatility of this compound in synthesizing complex ligands for potential applications in lanthanide(III) cation complexation (L. Charbonnière et al., 2001).
Structural and Spectral Studies
This compound has also been the subject of structural and spectral studies. For instance, Luo et al. (2019) synthesized a new mecarbinate derivative and conducted experimental and theoretical studies on its structure, demonstrating the compound's relevance in advancing understanding in chemical structure and properties (Da-Yun Luo et al., 2019).
Safety and Hazards
The compound is classified under the GHS07 category. The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It’s known that the compound can inhibit SHP2 activity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate, it is recommended to be stored in an inert atmosphere at 2-8°C .
properties
IUPAC Name |
ethyl 5-bromo-6-methyl-2-oxo-1H-pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-3-14-8(13)5-7(12)10-4(2)6(9)11-5/h3H2,1-2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYHGPKBZHOUBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(NC1=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

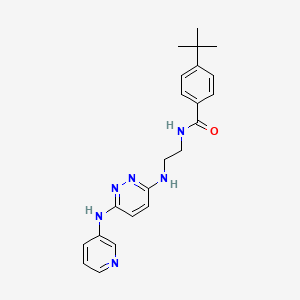
![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
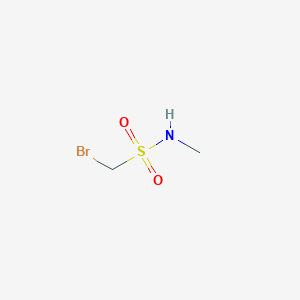
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)

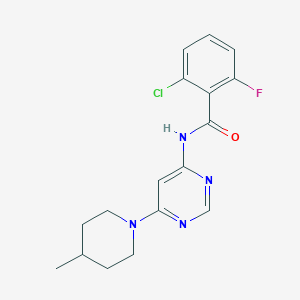

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)
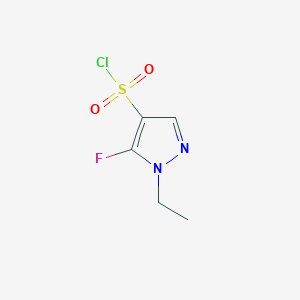


![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(piperidino)methanone](/img/structure/B2381630.png)
